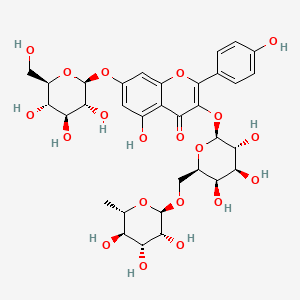

Kaempferol-3-O-robinoside-7-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid glycoside that can be extracted from various plants, including Withania somnifera . It is a double-chain flavonol triglycoside with a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol . This compound is known for its potential biological activities and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-robinoside-7-O-glucoside can be synthesized through various chemical reactions involving kaempferol and specific sugar moieties. The synthesis typically involves glycosylation reactions where kaempferol is reacted with robinoside and glucoside under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as Withania somnifera. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Antioxidant Properties

Kaempferol-3-O-robinoside-7-O-glucoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. A study on the leaves of Annona muricata demonstrated that this compound contributes to both antimicrobial and antioxidant effects, highlighting its potential in food preservation and health supplements .

Anti-inflammatory Effects

Research indicates that kaempferol derivatives, including kaempferol-3-O-glucoside, can modulate inflammatory pathways. In vitro studies have shown that these compounds inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, suggesting their application in treating inflammatory diseases .

Hepatoprotective Effects

This compound has been studied for its hepatoprotective properties. In a study involving mice subjected to carbon tetrachloride-induced liver injury, treatment with this compound significantly restored liver function markers and reduced oxidative damage . This suggests its potential use in liver health supplements.

Case Studies

Molecular Interactions

Molecular docking studies have revealed that kaempferol derivatives can bind effectively to various protein targets, indicating their potential in drug development. For instance, kaempferol-3-O-glucoside showed high binding affinity to DNA methyltransferase 3 (DNMT3), which is involved in epigenetic regulation . This suggests further exploration into its role as an epigenetic modifier.

Mechanism of Action

The mechanism of action of kaempferol-3-O-robinoside-7-O-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inactivate the NLRP3 inflammasome, a protein complex responsible for activating caspase-1 and mature IL-1β, leading to an inflammatory response . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Kaempferol-3-O-robinoside-7-O-glucoside can be compared with other similar flavonoid glycosides, such as:

Kaempferol-3-O-rutinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Kaempferol-3,7-di-O-glucoside: Known for its enzyme inhibitory effects.

Kaempferol-3-O-galactoside, 7-O-rhamnoside: Found in the epidermis of broad beans and exhibits unique fluorescence properties.

This compound is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid glycoside with notable biological activities, primarily derived from plants such as Withania somnifera. This compound has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Chemical Formula : C33H40O20

Molecular Weight : 756.66 g/mol

CAS Number : 114924-89-9

This compound is characterized by its double-chain structure, which contributes to its biological activity. The specific arrangement of kaempferol and sugar moieties enhances its solubility and bioavailability.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. For instance, studies indicate that it can mitigate oxidative damage in liver cells exposed to toxins like carbon tetrachloride (CCl4), restoring levels of glutathione (GSH) and improving enzymatic activities related to oxidative stress response .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Research shows that it can block the NF-κB and JAK-STAT pathways in macrophages treated with lipopolysaccharides (LPS), thereby reducing the production of pro-inflammatory cytokines . This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. Notably, it inhibits the proliferation of human hepatoma cells (HepG2) and other cancer types, including melanoma and colon cancer . The underlying mechanisms include inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Hepatoprotective Effects

In animal models, this flavonoid glycoside has been shown to protect against liver damage induced by CCl4. Treatment with kaempferol derivatives resulted in reduced serum levels of liver enzymes (AST, ALP) and improved histological features of the liver . This hepatoprotective effect is attributed to its antioxidant capacity and ability to stabilize cell membranes.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Mechanism : A study demonstrated that kaempferol derivatives could significantly lower malondialdehyde (MDA) levels in liver tissues, indicating reduced lipid peroxidation .

- Anti-inflammatory Mechanism : The inhibition of NF-κB signaling led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

- Anticancer Studies : In vitro studies on HepG2 cells revealed that kaempferol derivatives triggered apoptosis via the intrinsic pathway, evidenced by increased Bax expression and decreased Bcl-2 levels .

- Hepatoprotective Studies : Mice treated with kaempferol derivatives showed significant restoration of total protein levels and improved histopathological outcomes compared to control groups subjected to CCl4 .

Q & A

Q. How can researchers differentiate Kaempferol-3-O-robinoside-7-O-glucoside from structurally similar flavonol glycosides using spectroscopic techniques?

Level: Basic

Methodological Answer:

- NMR Analysis: Utilize quantum mechanics-based spectral analysis (QMSA) to resolve overlapping signals in the 3.0–3.9 ppm region. Compare experimental ¹H NMR spectra (e.g., in DMSO-d6) with computed spectra derived from spin-system modeling. The compound's 3-O-robinoside (rhamnosyl-(1→6)-glucoside) and 7-O-glucoside substitutions produce distinct splitting patterns, particularly in the anomeric proton region .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm the molecular formula (C₃₃H₄₀O₂₀, m/z 756.66). Key fragments (e.g., loss of robinoside or glucoside moieties) can distinguish it from analogs like kaempferol-3,7-di-O-glucoside .

Q. What advanced strategies resolve discrepancies between experimental and computed NMR spectra of this compound?

Level: Advanced

Methodological Answer:

- Hamiltonian Model Refinement: Adjust coupling constants and chemical shift parameters in QMSA software to account for solvent effects (e.g., DMSO-d6 interactions) and dynamic conformational changes. Merge computed spectra of individual spin systems (robinoside, glucoside) to match experimental data .

- Validation with 2D NMR: Use HSQC and HMBC to cross-verify assignments. For example, the 7-O-glucoside anomeric proton (δ ~5.0 ppm) correlates with the kaempferol C7 oxygen, while the 3-O-robinoside protons show connectivity to C3 .

Q. How can researchers investigate the biosynthetic origin of this compound in Withania somnifera?

Level: Advanced

Methodological Answer:

- Enzyme Assays: Isolate glycosyltransferases from W. somnifera tissues and test substrate specificity using UDP-glucose/UDP-rhamnose and kaempferol aglycone. Monitor product formation via LC-MS .

- Gene Knockdown: Silence candidate genes (e.g., UGT78D2 for 3-O-glycosylation) using CRISPR/Cas9 and analyze metabolite profiles to confirm pathway steps .

Q. What analytical methods are optimal for quantifying this compound in plant extracts?

Level: Basic

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column with a gradient of water-acetonitrile (0.1% formic acid). Detect at 265–370 nm, characteristic of kaempferol’s absorption maxima. Compare retention times with authenticated standards .

- LC-MS/MS Quantification: Apply MRM (multiple reaction monitoring) for m/z 756.66 → 287.05 (aglycone fragment). Validate with spike-recovery experiments in complex matrices .

Q. How should researchers address contradictions in reported solubility and bioactivity data for this compound?

Level: Basic

Methodological Answer:

- Solubility Profiling: Conduct equilibrium solubility studies in buffers (pH 1–7.4) and polar aprotic solvents (DMSO, methanol). Note that its weakly acidic nature (pKa ~6.5) increases solubility in alkaline conditions .

- Bioactivity Reproducibility: Standardize assay conditions (e.g., cell culture media, solvent controls). Pre-treat samples with β-glucosidase to rule out aglycone-mediated effects .

Q. What comparative approaches elucidate functional differences between this compound and its analogs (e.g., kaempferol-3-O-rutinoside)?

Level: Advanced

Methodological Answer:

- Molecular Docking: Compare glycosylation-dependent interactions with targets (e.g., COX-2, NF-κB). The 3-O-robinoside’s branched structure may sterically hinder binding versus linear rutinosides .

- In Vivo Pharmacokinetics: Administer equimolar doses in rodent models and measure plasma/tissue concentrations. The 7-O-glucoside may enhance absorption via SGLT1 transporters compared to 7-O-rhamnosides .

Q. How can researchers optimize extraction protocols to minimize degradation of this compound?

Level: Basic

Methodological Answer:

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

InChI Key |

SCEPATPTKMFDSR-MVQIQBPISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.